CDK2‑Cyclin E Inhibition: Stronger Activity Than Flavopiridol in a Head‑to‑Head Assay
In a direct in vitro kinase assay, (+)-preussin inhibited cyclin E kinase (CDK2‑cyclin E) with an IC₅₀ of approximately 500 nM . The reference CDK inhibitor flavopiridol, a clinical‑stage pan‑CDK inhibitor, was tested in the same assay and exhibited an IC₅₀ of approximately 100 nM . Although flavopiridol is more potent, preussin achieves potent CDK2 inhibition without the potent translational inhibition characterizing its structural cousin anisomycin, providing a cleaner mechanistic probe .
| Evidence Dimension | In vitro CDK2‑cyclin E kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | ~500 nM |
| Comparator Or Baseline | Flavopiridol – ~100 nM |
| Quantified Difference | Flavopiridol is ~5‑fold more potent, but preussin uniquely combines CDK2 inhibition with minimal translational suppression |
| Conditions | Recombinant CDK2‑cyclin E kinase assay in vitro |
Why This Matters
Preussin offers a CDK2‑inhibitory scaffold that uncouples cell‑cycle arrest from ribosomal protein synthesis inhibition, a selectivity profile not shared by anisomycin or flavopiridol.
- [1] Achenbach TV, Müller R, et al. Antimicrob Agents Chemother. 2000;44(10):2794-801. PMID:10991862. View Source
